molecular formula C20H28N3O2P B14198463 N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide CAS No. 922712-19-4

N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide

Cat. No.: B14198463
CAS No.: 922712-19-4
M. Wt: 373.4 g/mol
InChI Key: LCQRCTOYSZGDKQ-UHFFFAOYSA-N
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Description

N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes both phosphinic amide and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with N-{[3-(diethylamino)propyl]carbamoyl}amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphine derivatives.

Scientific Research Applications

N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It may be explored for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The phosphinic amide group can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(Dimethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
  • N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphonic acid

Uniqueness

N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and phosphinic amide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

922712-19-4

Molecular Formula

C20H28N3O2P

Molecular Weight

373.4 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-3-diphenylphosphorylurea

InChI

InChI=1S/C20H28N3O2P/c1-3-23(4-2)17-11-16-21-20(24)22-26(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H2,21,22,24,25)

InChI Key

LCQRCTOYSZGDKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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